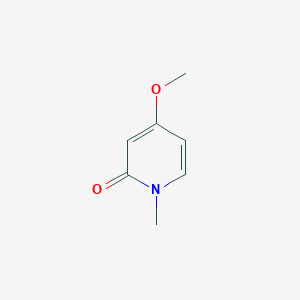
1-Methyl-1H-Benzimidazol-2-thiol
Übersicht
Beschreibung
1-Methyl-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C8H8N2S. It is a derivative of benzimidazole, where a methyl group is attached to the nitrogen atom at position 1, and a thiol group is attached to the carbon atom at position 2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-benzimidazole-2-thiol has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, have been found to exhibit a broad spectrum of pharmacological properties . They have been associated with antibacterial effects and the treatment of various diseases .
Mode of Action
Benzimidazoles have been reported to exhibit inhibitory behavior as a consequence of an energetic effect and blocking of the active surface atoms . This leads to a decrease in the surface concentration of hydrogen ions and an increase in hydrogen evolution overpotential .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been associated with a broad spectrum of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Benzimidazole derivatives have been found to exhibit a wide range of biological activities
Molecular Mechanism
It is known that benzimidazole compounds can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzimidazole-2-thiol can be synthesized through several methods. One common approach involves the reaction of 1H-benzimidazole with methyl iodide to introduce the methyl group at the nitrogen atom.
Industrial Production Methods: Industrial production of 1-Methyl-1H-benzimidazole-2-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2-Mercaptobenzimidazole: Similar structure but lacks the methyl group at position 1.
1-Methylbenzimidazole: Lacks the thiol group at position 2.
2-Benzimidazolethiol: Similar structure but lacks the methyl group at position 1 .
Uniqueness: 1-Methyl-1H-benzimidazole-2-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
3-methyl-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNHLXOFELOEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178252 | |
| Record name | 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2360-22-7 | |
| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002360227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-benzimidazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 1-Methyl-1H-benzimidazole-2-thiol suitable for SERS applications?
A1: 1-Methyl-1H-benzimidazole-2-thiol exhibits strong binding affinity to gold surfaces. This property makes it a suitable analyte for testing the sensitivity and reproducibility of gold-based SERS substrates. []
Q2: How does the thermal stability of the SERS substrate impact the analysis of 1-Methyl-1H-benzimidazole-2-thiol?
A2: Conventional SERS substrates can suffer from thermal degradation upon laser irradiation, potentially affecting the analyte signal. A study demonstrated the use of thermally resistant gold "film over nanosphere" (FON) substrates with 1-Methyl-1H-benzimidazole-2-thiol as a test analyte. These substrates, composed of a thin gold layer over SiO2 nanospheres, exhibited high thermal stability, leading to a lower background signal and reduced interference from graphitic carbon. This stability allows for more reliable and reproducible SERS measurements of 1-Methyl-1H-benzimidazole-2-thiol. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)


![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)


![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)

